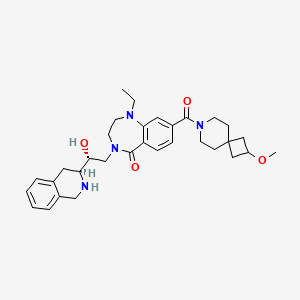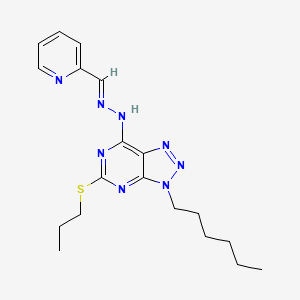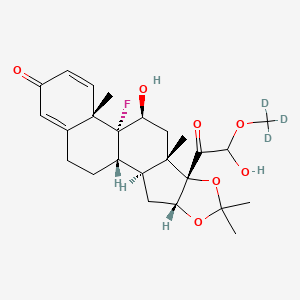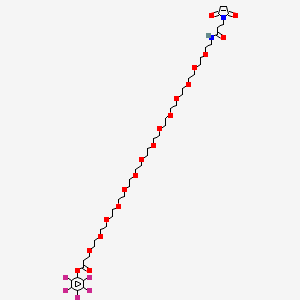
Mitochondria-Targeted Photoactivatable Prodrug
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitochondria-Targeted Photoactivatable Prodrug is a novel compound designed to selectively target mitochondria within cells and release therapeutic agents upon exposure to light. This prodrug accumulates in the mitochondria and, upon photoactivation, induces cell death in a controlled manner. This innovative approach aims to improve the efficacy and specificity of cancer treatments by minimizing damage to surrounding healthy tissues .
準備方法
The synthesis of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:
Synthesis of the Anticancer Drug: The anticancer drug, such as mertansine, is synthesized through a series of chemical reactions.
Attachment of Mitochondria-Targeting Moiety: An alkyltriphenylphosphonium moiety is covalently attached to the anticancer drug to ensure mitochondrial targeting.
Incorporation of Photoactivatable Linker: A hydroxycinnamate photoactivatable linker is introduced to connect the drug and the targeting moiety.
Industrial production methods for this prodrug would involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
化学反応の分析
Mitochondria-Targeted Photoactivatable Prodrug undergoes several types of chemical reactions:
Photocleavage Reaction: Upon irradiation with light (e.g., 400 nm), the photoactivatable linker undergoes a cleavage reaction, releasing the therapeutic components.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions within the mitochondrial environment, influencing its activity and stability.
Substitution Reactions:
Common reagents and conditions used in these reactions include light sources for photoactivation, oxidizing and reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions are the active anticancer drug and any byproducts from the cleavage of the linker .
科学的研究の応用
Mitochondria-Targeted Photoactivatable Prodrug has a wide range of scientific research applications:
Chemistry: The compound serves as a model for studying light-activated drug release mechanisms and the design of organelle-specific prodrugs.
Biology: Researchers use this prodrug to investigate mitochondrial functions and dynamics, as well as the role of mitochondria in cell death and apoptosis.
Medicine: The primary application is in cancer therapy, where the prodrug provides a targeted approach to killing cancer cells while sparing healthy tissues.
作用機序
The mechanism of action of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:
Mitochondrial Targeting: The alkyltriphenylphosphonium moiety directs the prodrug to the mitochondria within cells.
Photoactivation: Upon exposure to light, the hydroxycinnamate linker undergoes a cleavage reaction, releasing the active anticancer drug.
Induction of Apoptosis: The released drug, such as mertansine, binds to microtubules in the mitochondrial region, inducing mitotic arrest and cell death through apoptosis
類似化合物との比較
Mitochondria-Targeted Photoactivatable Prodrug is unique in its ability to combine mitochondrial targeting with light-activated drug release. Similar compounds include:
Camptothecin-Based Prodrugs: These prodrugs also target mitochondria and induce apoptosis upon light activation.
Doxorubicin Conjugates: These compounds use a similar targeting moiety and photoactivatable linker to release doxorubicin in the mitochondria.
The uniqueness of this compound lies in its specific combination of components and its potential for real-time monitoring and controlled drug release.
特性
分子式 |
C61H60BrN4O14P |
|---|---|
分子量 |
1184.0 g/mol |
IUPAC名 |
4-[4-[[3-hydroxy-4-[(E)-3-[[(2R,3R,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxoprop-1-enyl]phenoxy]methyl]triazol-1-yl]butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C61H59N4O14P.BrH/c1-36-56(70)45(30-51(78-36)79-48-32-61(75,49(68)34-66)31-44-53(48)60(74)55-54(58(44)72)57(71)43-21-14-22-47(76-2)52(43)59(55)73)62-50(69)26-24-37-23-25-39(29-46(37)67)77-35-38-33-65(64-63-38)27-12-13-28-80(40-15-6-3-7-16-40,41-17-8-4-9-18-41)42-19-10-5-11-20-42;/h3-11,14-26,29,33,36,45,48,51,56,66,70,75H,12-13,27-28,30-32,34-35H2,1-2H3,(H3-,62,63,64,67,69,71,72,73,74);1H/t36-,45?,48+,51-,56+,61+;/m1./s1 |
InChIキー |
FTPYNKSALNZZDW-WGTBZLLCSA-N |
異性体SMILES |
C[C@@H]1[C@@H](C(C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C/C6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-] |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=CC6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


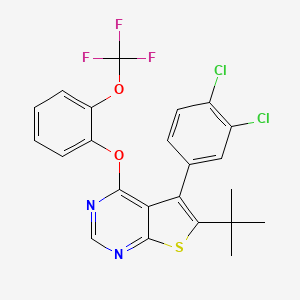
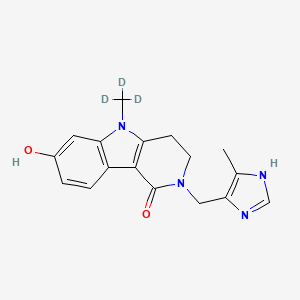
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
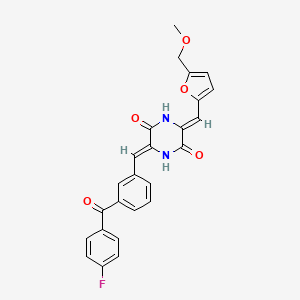
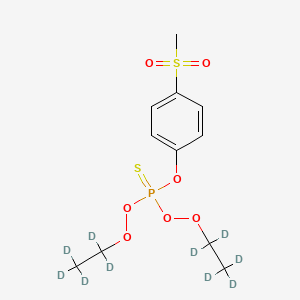
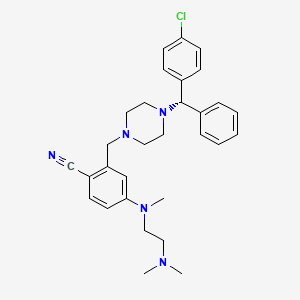
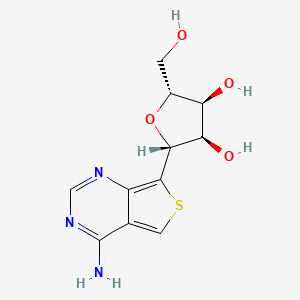
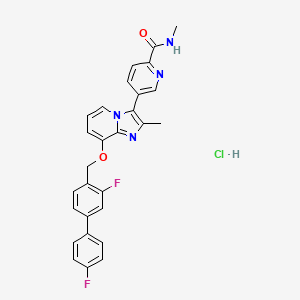
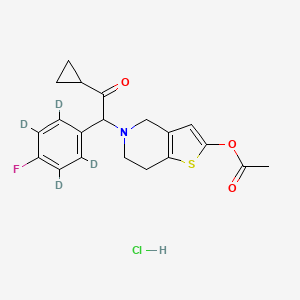
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)
